molecular formula C17H14N2O4 B7698837 2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid CAS No. 937698-39-0

2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid

Cat. No. B7698837
CAS RN: 937698-39-0
M. Wt: 310.30 g/mol
InChI Key: SFFPNLCWFCVSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid, commonly known as TOFA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TOFA is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C18H16N2O4. In

Mechanism of Action

TOFA works by inhibiting the activity of ACC, which is a key enzyme in the fatty acid synthesis pathway. ACC catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, which is a precursor for the synthesis of fatty acids. TOFA binds to the biotin carboxylase domain of ACC, which prevents the binding of ATP and biotin, thereby inhibiting the activity of the enzyme.
Biochemical and Physiological Effects:
TOFA has been shown to have a number of biochemical and physiological effects. In animal studies, TOFA has been shown to reduce the synthesis of fatty acids, leading to a decrease in adipose tissue mass and an improvement in insulin sensitivity. TOFA has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, TOFA has been shown to have anti-tumor effects, inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

TOFA has several advantages as a research tool. It is a potent and selective inhibitor of ACC, making it a useful tool for studying the role of fatty acid synthesis in various biological processes. Additionally, TOFA is relatively stable and can be stored for extended periods of time without degradation. However, there are also limitations to the use of TOFA in lab experiments. TOFA is not water-soluble, which can make it difficult to administer in vivo. Additionally, TOFA has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on TOFA. One area of interest is the potential use of TOFA as a therapeutic agent for metabolic disorders such as obesity and type 2 diabetes. Additionally, TOFA has shown promise as an anti-tumor agent, and further research is needed to explore its potential applications in cancer therapy. Finally, there is a need for further studies to elucidate the mechanisms of action of TOFA and to identify potential off-target effects that may limit its usefulness as a research tool.

Synthesis Methods

TOFA can be synthesized through a multistep reaction process that involves the condensation of 4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the final product, TOFA. The yield of the synthesis process is typically around 50-60%.

Scientific Research Applications

TOFA has been extensively studied in the field of biochemistry and molecular biology due to its potential applications as an inhibitor of fatty acid synthesis. Fatty acid synthesis is a complex biochemical process that involves the conversion of excess carbohydrates into fatty acids, which are then stored in adipose tissue. This process is regulated by a key enzyme called acetyl-CoA carboxylase (ACC), which is responsible for the conversion of acetyl-CoA to malonyl-CoA. TOFA has been shown to inhibit ACC, thereby reducing the synthesis of fatty acids and leading to a decrease in adipose tissue mass.

properties

IUPAC Name

2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-11-2-4-12(5-3-11)16-18-17(23-19-16)13-6-8-14(9-7-13)22-10-15(20)21/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFPNLCWFCVSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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